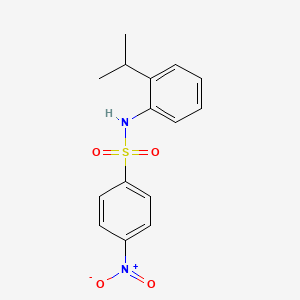![molecular formula C11H10F3N3O B5698180 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a triazole-based compound that has a trifluoromethylphenyl group attached to its structure. This compound has shown great potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of TFP is not fully understood, but it is believed to act as a selective ligand for specific receptors or enzymes in the body. TFP has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of dopamine neurotransmission. TFP has also been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine.
Biochemical and Physiological Effects
Studies have shown that TFP has various biochemical and physiological effects on the body. TFP has been shown to increase dopamine levels in the brain, which can lead to improved cognitive function and mood. TFP has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFP is its high selectivity for specific receptors or enzymes, which allows for more targeted research. TFP also has excellent stability and solubility, which makes it easy to handle in lab experiments. However, one limitation of TFP is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research and development of TFP. One area of interest is the development of TFP-based drugs for the treatment of various diseases. Another area of interest is the use of TFP as a radioligand in PET imaging. Additionally, further research is needed to fully understand the mechanism of action of TFP and its potential applications in various scientific fields.
Conclusion
In conclusion, 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole is a promising compound for scientific research. Its unique properties make it a valuable tool for studying various aspects of biochemistry, pharmacology, and medicinal chemistry. With further research and development, TFP may have significant applications in the diagnosis and treatment of various diseases.
Méthodes De Synthèse
The synthesis of TFP involves the reaction of 3-(trifluoromethyl)phenol with 2-chloroethylamine hydrochloride in the presence of a base. The resulting intermediate is then treated with sodium azide to produce the final product, TFP. This synthesis method has been optimized to produce high yields of TFP with excellent purity.
Applications De Recherche Scientifique
TFP has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, TFP has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. TFP has also been studied for its potential as a radioligand in positron emission tomography (PET) imaging.
Propriétés
IUPAC Name |
1-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)9-2-1-3-10(6-9)18-5-4-17-8-15-7-16-17/h1-3,6-8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYQAPWZPTYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C=NC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5698107.png)


![methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5698126.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)
![5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5698141.png)
![N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5698149.png)
![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)

![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)
![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)
